(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile is a cyclopropane derivative with a hydroxymethyl group and a nitrile group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors followed by functional group modifications One common method involves the reaction of a suitable alkene with a diazo compound in the presence of a catalyst to form the cyclopropane ring
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by purification and isolation of the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a suitable catalyst.
Substitution: Common reagents for nucleophilic substitution include alkyl halides and strong bases.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile depends on its specific interactions with molecular targets. The hydroxymethyl and nitrile groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The cyclopropane ring can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,3S,7R,7aS)-3-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1,2,7-triol .
- (1S,2R,3S,4R,5R)-5-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol .
Uniqueness
(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile is unique due to its specific combination of functional groups and the presence of a cyclopropane ring
Properties
CAS No. |
64813-55-4 |
---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H11NO/c1-7(2)5(3-8)6(7)4-9/h5-6,9H,4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
SGUMVACIZKTXNQ-WDSKDSINSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H]1C#N)CO)C |
Canonical SMILES |
CC1(C(C1C#N)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.